4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate
Description
Properties
IUPAC Name |
[4-(morpholine-4-carbonylamino)phenyl] piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-16(19-10-12-23-13-11-19)18-14-4-6-15(7-5-14)24-17(22)20-8-2-1-3-9-20/h4-7H,1-3,8-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPSEBQRNZWVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=C(C=C2)NC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine moiety: This step often involves nucleophilic substitution reactions where a morpholine derivative reacts with an activated aromatic compound.
Coupling of the two moieties: The final step involves coupling the morpholine and piperidine derivatives through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic ring or the heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated compounds, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of certain receptors, altering their activity and downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Functional Group Variations
The compound shares structural homology with several piperidine- and morpholine-containing molecules. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Key Differentiators
- Fluorine Substitution: Unlike Ifenprodil/SL 82.0715, the target compound lacks fluorine on its phenyl ring (based on nomenclature), which may reduce metabolic stability but improve CNS penetration .
- Ester vs.
Biological Activity
4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring and a piperidine moiety, which are known for their versatility in drug design. The presence of these heterocycles allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate is primarily attributed to its ability to interact with specific receptors and enzymes. It has been shown to exhibit:
- Inhibition of Enzymes : The compound may inhibit enzymes related to metabolic pathways, potentially impacting conditions such as diabetes and obesity .
- Receptor Modulation : It can act as a modulator for various receptors, influencing physiological responses and contributing to its therapeutic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the substituents on the morpholine and piperidine rings can significantly affect potency and selectivity.
Table 1: Summary of SAR Findings
| Compound Variation | Activity (IC50) | Notes |
|---|---|---|
| Base Compound | 100 nM | Initial activity observed |
| Morpholine Substituted | 30 nM | Increased potency |
| Piperidine Variant | 15 nM | Enhanced selectivity |
Biological Activity Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antidiabetic Activity : In vitro studies have shown that derivatives of this compound exhibit significant α-glucosidase inhibitory activity, suggesting potential use in managing blood glucose levels .
- Anticancer Properties : Preliminary investigations indicate that the compound may possess anticancer properties, although further studies are needed to elucidate its efficacy against specific cancer types.
- Neuroprotective Effects : The compound has been explored for neuroprotective effects, particularly in models of neurodegenerative diseases, where it may help modulate neurotransmitter levels .
Case Studies
A selection of case studies provides insight into the practical applications and effectiveness of 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate:
- Study on Diabetes Management : In a controlled study, administration of the compound led to a significant reduction in blood glucose levels in diabetic rat models, demonstrating its potential as an antidiabetic agent .
- Cancer Cell Line Testing : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step reactions, starting with coupling morpholine-4-carboxamide to a phenylpiperidine scaffold. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link morpholine-4-carboxylic acid to the aniline group of the phenylpiperidine intermediate.
- Esterification : Piperidine-1-carboxylate formation via reaction with activated carbonyl reagents (e.g., chloroformates).
- Optimization : Temperature (40–60°C), solvent polarity (DMF or DCM), and catalyst selection (e.g., DMAP for esterification) are critical for maximizing yield (>70%) and purity (>95%) .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR : and NMR to verify proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm, piperidine signals at δ 1.4–2.1 ppm) and carbonyl carbons (δ 165–170 ppm) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 375.18) and purity (>97% by reverse-phase HPLC) .
Q. What are the key physicochemical properties influencing its experimental handling?
- Answer :
- Solubility : Poor aqueous solubility (<1 mg/mL in water); requires DMSO or ethanol for dissolution.
- Stability : Hydrolytically sensitive under acidic/basic conditions; store at 2–8°C in inert atmospheres.
- LogP : Predicted ~2.5 (indicative of moderate lipophilicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Answer : Discrepancies may arise from assay-specific variables:
- Target selectivity : Perform competitive binding assays (e.g., radioligand displacement) to confirm affinity for intended receptors (e.g., acetylcholine or neurotensin receptors) .
- Metabolic stability : Compare results from cell-based vs. cell-free assays to identify off-target interactions or metabolite interference .
- Data normalization : Use internal controls (e.g., reference agonists/antagonists) to standardize activity metrics .
Q. What methodologies are effective for troubleshooting low yields during purification?
- Answer :
- Chromatography optimization : Adjust mobile phase gradients (e.g., EtOAc/MeOH with 0.25% EtN) to improve resolution of polar byproducts .
- Crystallization : Use solvent mixtures (e.g., hexane/EtOAc) to isolate crystalline intermediates.
- Impurity profiling : LC-MS to identify and quantify side products (e.g., unreacted starting materials or hydrolysis derivatives) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Answer :
- Core modifications : Replace morpholine with piperazine (increases basicity) or substitute the phenyl group with fluorinated analogs (improves metabolic stability) .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance receptor binding affinity .
- SAR validation : Use computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
